molecular formula C24H22NO2P B1312368 (S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine CAS No. 252288-04-3

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No. B1312368
M. Wt: 387.4 g/mol
InChI Key: SQKCCVLITFBZPD-UHFFFAOYSA-N
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Description

“(S)-N,N-Diethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphine-phosphoramidite ligand . It has an empirical formula of C46H36NO2P3 and a molecular weight of 727.70 . This compound is used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .


Molecular Structure Analysis

The molecular structure of this compound includes a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core with an amine group attached . The presence of phosphorus and nitrogen atoms in the molecule suggests that it can act as a ligand, binding to metal atoms in a coordination complex .


Chemical Reactions Analysis

This compound is used as a ligand in the rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters . This reaction is stereoselective, meaning it preferentially produces one stereoisomer over another .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 245-249 °C and should be stored at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectral Characterization : The compound and its derivatives have been synthesized and characterized, demonstrating their potential in antimicrobial activity. Notable work includes the synthesis of 4-α-aryl amino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides, showcasing their effectiveness in yield and antimicrobial properties (Haranath et al., 2005).
  • Antimicrobial Activities : Research into diethyl α-aminophosphonates derived from related compounds has reported cyclizations yielding derivatives with evaluated antimicrobial activities, indicating their potential as bactericidal agents (Kasthuraiah et al., 2007).

Catalytic Applications

  • Asymmetric Catalysis : Studies have explored the compound's use in asymmetric catalysis, such as in the Rh(I)-catalyzed hydrosilation of ketones, highlighting differences in chiral induction and suggesting steric nature mechanisms for chiral cooperativity (Shum et al., 2003).
  • Chemical Stability and Catalytic Efficiency : The chemical stability of phosphine-phosphoramidites, derived from similar structures, has been attributed to their conformation, enhancing their effectiveness in asymmetric catalysis, particularly in the hydrogenation of imines (Balogh et al., 2017).

Structural and Mechanistic Insights

  • Crystallographic Analysis : The compound's solid-state polymorphism and crystallographic analysis provide insights into its structural properties, which are crucial for understanding its reactivity and applications in materials science (Eberhardt et al., 2007).
  • Insight into Reaction Mechanisms : Detailed mechanistic studies, such as those on the condensation leading to aminomethylenebisphosphonates, shed light on the reaction pathways and structural requirements for synthesizing related phosphorus-containing compounds, which are of interest due to their wide-ranging potential applications (Dabrowska et al., 2009).

properties

IUPAC Name

N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22NO2P/c1-3-25(4-2)28-26-21-15-13-17-9-5-7-11-19(17)23(21)24-20-12-8-6-10-18(20)14-16-22(24)27-28/h5-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKCCVLITFBZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P1OC2=C(C3=CC=CC=C3C=C2)C4=C(O1)C=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453657
Record name N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

CAS RN

252288-04-3
Record name N,N-DIETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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